molecular formula C9H7FS B6144907 5-fluoro-2-methyl-1-benzothiophene CAS No. 102246-37-7

5-fluoro-2-methyl-1-benzothiophene

Cat. No. B6144907
CAS RN: 102246-37-7
M. Wt: 166.2
InChI Key:
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Description

5-Fluoro-2-methyl-1-benzothiophene (5-FMBT) is a novel sulfur-containing heterocyclic compound with potential applications in the fields of medicine and agriculture. It has been studied for its potential to act as a bioactive agent, and its synthetic methods, biochemical and physiological effects, and laboratory applications have been investigated.

Scientific Research Applications

5-fluoro-2-methyl-1-benzothiophene has been studied for its potential applications in various scientific research applications. It has been investigated for its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties, as well as its potential to act as an insecticide and a fungicide. This compound has also been studied for its potential to act as a bioactive agent in the treatment of neurological disorders and as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-1-benzothiophene is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It is also believed to act as an antioxidant, scavenging free radicals and preventing cell damage.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. It has also been shown to reduce the levels of oxidative stress markers in cells. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function.

Advantages and Limitations for Lab Experiments

5-fluoro-2-methyl-1-benzothiophene has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in most chemical supply stores. It is also relatively stable and can be stored for long periods of time without degradation. However, it is a relatively new compound and the mechanism of action is not yet fully understood, so it must be used with caution in experiments.

Future Directions

There are several potential future directions for the study of 5-fluoro-2-methyl-1-benzothiophene. Further research is needed to better understand its mechanism of action, as well as its potential applications in medicine and agriculture. Additionally, further research is needed to explore the potential of this compound to act as a photosensitizer in photodynamic therapy. Finally, further research is needed to investigate the potential of this compound to act as an insecticide and a fungicide.

Synthesis Methods

5-fluoro-2-methyl-1-benzothiophene can be synthesized using a variety of methods, including the Wittig reaction, the Biginelli reaction, the Knoevenagel condensation, the Stetter reaction, and the Ugi reaction. The Wittig reaction is used to synthesize this compound from 2-methyl-1-benzothiophene and an aryl halide, while the Biginelli reaction involves the use of aldehydes, urea, and an acid catalyst. The Knoevenagel condensation involves the use of aldehydes and a base catalyst, while the Stetter reaction involves the use of an aldehyde, an amine, and an acid catalyst. The Ugi reaction is used to synthesize this compound from an aldehyde, an amine, and an isocyanide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-2-methyl-1-benzothiophene involves the introduction of a fluorine atom at the 5-position of benzothiophene, followed by the addition of a methyl group at the 2-position.", "Starting Materials": [ "Benzothiophene", "Fluorine gas", "Methyl magnesium bromide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "Benzothiophene is reacted with fluorine gas in the presence of a catalyst such as iron or cobalt to introduce a fluorine atom at the 5-position.", "The resulting 5-fluorobenzothiophene is then reacted with methyl magnesium bromide in diethyl ether to add a methyl group at the 2-position.", "The reaction mixture is then quenched with hydrochloric acid and the organic layer is separated and washed with water.", "The organic layer is then dried over sodium sulfate and concentrated to yield crude 5-fluoro-2-methyl-1-benzothiophene.", "The crude product is purified by column chromatography using ethyl acetate as the eluent to yield the final product." ] }

CAS RN

102246-37-7

Molecular Formula

C9H7FS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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